Benzenesulfonohydrazide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzenesulfonohydrazide | |
|---|---|---|
| Source | PubChem | |
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InChI |
InChI=1S/C6H8N2O2S/c7-8-11(9,10)6-4-2-1-3-5-6/h1-5,8H,7H2 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJRITMATACIYAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Record name | BENZENESULFONYL HYDRAZIDE | |
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| Source | PubChem | |
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DSSTOX Substance ID |
DTXSID0052548 | |
| Record name | Benzenesulfonyl hydrazide | |
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Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Benzenesulfonyl hydrazide appears as a white to light-colored crystalline solid. Insoluble in water and denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion. Readily ignited by sparks or flames and burns vigorously. Used to make other chemicals. | |
| Record name | BENZENESULFONYL HYDRAZIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
80-17-1 | |
| Record name | BENZENESULFONYL HYDRAZIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Benzenesulfonyl hydrazide | |
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| Record name | Benzenesulfohydrazide | |
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| Record name | Benzenesulfonohydrazide | |
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| Record name | Benzenesulfonic acid, hydrazide | |
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| Record name | Benzenesulfonyl hydrazide | |
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| Record name | Benzenesulphonohydrazide | |
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| Record name | BENZENESULFONYL HYDRAZIDE | |
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Synthetic Methodologies and Chemical Transformations
Synthesis of Benzenesulfonohydrazide Derivatives
This compound serves as a versatile building block for the synthesis of more complex molecules, particularly through the formation of Schiff bases with aldehydes and ketones.
The reaction of this compound with aromatic aldehydes results in the formation of N'-benzylidenethis compound derivatives, which are a class of Schiff bases. This condensation reaction typically involves heating the two reactants in a suitable solvent, often an alcohol, to facilitate the elimination of a water molecule.
The synthesis of N'-[(1E)-(2-chlorophenyl)methylidene]this compound is achieved through the condensation of this compound with 2-chlorobenzaldehyde. In a typical procedure, equimolar amounts of the two reactants are dissolved in a solvent such as ethanol (B145695). The mixture is then heated under reflux for several hours to drive the reaction to completion. Upon cooling, the product often crystallizes from the solution and can be collected by filtration. This reaction provides a straightforward method for introducing a chlorinated phenyl group onto the this compound scaffold.
The synthesis of N'-(4-methoxybenzylidene)this compound involves the reaction of this compound with 4-methoxybenzaldehyde. This compound has been synthesized and characterized in various studies. jcsp.org.pk The reaction is a condensation process where the hydrazide and aldehyde are mixed, often in an alcoholic solvent, and stirred to form the corresponding Schiff base. The formation of the product is confirmed through various spectroscopic methods, including IR, Raman, 1H NMR, and 13C NMR. jcsp.org.pk Theoretical studies, such as Density Functional Theory (DFT) calculations, have also been employed to analyze the molecular structure and properties of the resulting compound. jcsp.org.pk
Table 2: Summary of Synthetic Reactions
| Product | Reactant 1 | Reactant 2 | Reaction Type |
|---|---|---|---|
| This compound | Benzenesulfonyl Chloride | Hydrazine (B178648) Hydrate (B1144303) | Direct Condensation |
| N'-[(1E)-(2-chlorophenyl)methylidene]this compound | This compound | 2-chlorobenzaldehyde | Schiff Base Condensation |
| N'-(4-methoxybenzylidene)this compound | This compound | 4-methoxybenzaldehyde | Schiff Base Condensation |
Synthesis of Coumarin-Benzenesulfonohydrazide Derivatives
Coumarin derivatives incorporating a sulfonamide or sulfonohydrazide moiety can be synthesized through several routes. One approach involves reacting substituted bromoacetyl-based coumarins with thiazoyl hydrazine methylidene pyrazole derivatives, which are obtained from 4-hydrazinobenzenesulfonamide. nih.gov Another method involves preparing hydrazide-hydrazone derivatives from compounds like 4-acetyl-N-(p-tolyl)benzenesulfonamide, which can then be used to synthesize novel coumarin derivatives. ekb.eg A series of 3-sulfonamide substituted coumarin scaffolds can also be produced by reacting ethyl 2-sulfamoylacetate with various substituted salicylaldehydes in n-butanol under basic conditions at 110 °C. nih.gov
One-Pot Synthesis Approaches
While specific examples of Aza-Michael reactions involving this compound are not prominently detailed in the reviewed literature, one-pot syntheses are utilized for related compounds. For instance, a one-pot, three-component reaction for synthesizing coumarin-thiazole derivatives involves coumarin, an aldehyde, and thiocarbohydrazide using acetic acid as a catalyst under microwave irradiation. kjscollege.com
Synthesis of Hydrazide-Hydrazone Derivatives
The synthesis of hydrazide-hydrazone derivatives is a fundamental transformation for this compound. These compounds are generally prepared through the acid-catalyzed condensation of carbonyl compounds (aldehydes and ketones) with hydrazine derivatives. researchgate.net Specifically, sulfonylhydrazones are obtained through a condensation reaction between sulfonylhydrazides and various benzaldehydes. researchgate.net This reaction is a versatile method for creating a wide range of derivatives with potential biological activities. researchgate.netnih.govminarjournal.com The reaction of cyanoacetyl hydrazine with an acetylpyridine, for example, yields a hydrazide-hydrazone derivative that can undergo further heterocyclization reactions. nih.gov
Sulfonyl Hydrazide as a Sulfonyl Source in C-S, S-N, S-Halogen, S-S, and S-Se Bond Formations
In recent years, sulfonyl hydrazides have emerged as powerful and versatile sulfonyl sources in organic synthesis. nottingham.edu.myup.edu.mx The hydrazinyl group can be readily removed under various conditions, allowing the remaining sulfonyl group to form a range of new bonds. up.edu.mxacs.org This capability provides alternative synthetic routes to sulfones, sulfonamides, sulfonyl halides, thiosulfonates, and selenosulfonates. up.edu.mx
C-S Bond Formation : Sulfonyl hydrazides are frequently used as a sulfonyl source for the synthesis of sulfones via C-S bond formation. mdpi.com Under oxidative conditions, a sulfonyl radical can be generated from the sulfonyl hydrazide. tandfonline.com This radical can then react with substrates like terminal alkynes to form vinyl sulfones or participate in cascade reactions to construct complex heterocyclic systems such as sulfonylated naphthalenes and thioether indole compounds. tandfonline.com
S-N Bond Formation : The sulfonyl group from sulfonyl hydrazides can be used to form sulfur-nitrogen bonds, providing a pathway to sulfonamides. nottingham.edu.myup.edu.mx
S-Halogen Bond Formation : A simple and rapid method exists for the synthesis of sulfonyl chlorides and bromides from sulfonyl hydrazides. mdpi.comresearchgate.net This transformation is achieved by reacting the sulfonyl hydrazide with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions, providing convenient access to these important synthetic intermediates. mdpi.compreprints.org
S-S and S-Se Bond Formations : Sulfonyl hydrazides also serve as precursors for the formation of sulfur-sulfur and sulfur-selenium bonds, leading to the synthesis of thiosulfonates and selenosulfonates, respectively. nottingham.edu.myup.edu.mx
Integration into Polymeric Systems (e.g., 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) in Polymer Processing)
A prominent derivative, 4,4'-Oxybis(benzenesulfonyl hydrazide), commonly known as OBSH, serves a critical function as a chemical blowing agent in the polymer industry. jinlichemical.com It is integrated into various polymer matrices, including polyethylene (B3416737) (PE), polypropylene (B1209903) (PP), polyvinyl chloride (PVC), ABS, and synthetic rubbers. nuomengchemical.comkdrchem.com The primary role of OBSH is to create a cellular or foamed structure within the polymer. This is achieved through its thermal decomposition during polymer processing; when heated, OBSH breaks down to release nitrogen gas. jinlichemical.com This gas forms bubbles within the molten polymer, which then solidify into a lightweight, foamed material with reduced density. jinlichemical.com
This process enhances several properties of the final products, such as thermal insulation, sound absorption, and cushioning. jinlichemical.comzjshuntaitech.com Consequently, OBSH is widely used in the manufacturing of foam plastics, insulation materials, soundproofing boards, and various rubber products like shoe soles, seals, and gaskets. jinlichemical.comzjshuntaitech.com In some applications, it can also act as a crosslinking agent during the curing reaction. kdrchem.com Due to its versatility, it is often referred to as a universal foaming agent and can be used in conjunction with other blowing agents. nuomengchemical.com
Table 1: Properties and Applications of 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH)
| Property | Description |
|---|---|
| CAS Number | 80-51-3 kdrchem.com |
| Molecular Formula | C₁₂H₁₄N₄O₅S₂ jinlichemical.com |
| Appearance | White crystalline powder jinlichemical.comftz-richon.com |
| Decomposition Temp. | 152-162 °C jinlichemical.com |
| Gas Volume | 125-140 ml/g kdrchem.com |
| Primary Function | Chemical blowing (foaming) agent jinlichemical.com |
| Polymers Used With | PE, PP, PVC, ABS, synthetic rubber, elastomers, thermoplastics nuomengchemical.comkdrchem.com |
| Key Applications | Foam plastics, insulation materials, soundproofing boards, tires, shoe soles, sealing strips, wire and cable insulation kdrchem.comzjshuntaitech.comftz-richon.com |
| Resulting Product | Produces products with a fine, uniform cell structure that are odorless and non-discoloring kdrchem.comftz-richon.com |
Catalytic Synthesis of Benzenesulfonylhydrazone Derivatives
Benzenesulfonylhydrazones are a significant class of compounds synthesized from this compound or its substituted variants. The synthesis typically involves the condensation reaction between a this compound and a carbonyl compound, such as an aldehyde or a ketone. researchgate.net These reactions can be facilitated by the use of an acid catalyst to improve reaction rates and yields. nih.gov
For instance, research has shown that using a catalytic amount of p-toluenesulfonic acid (PTSA) in refluxing ethanol can produce the corresponding sulfonyl hydrazones in high, almost quantitative yields, and in shorter reaction times. nih.gov The resulting benzenesulfonylhydrazone derivatives are characterized by the RR′C=N-NH-(SO₂)R″ structure and are noted for being stable, non-toxic solids under normal conditions. researchgate.net The structures of these synthesized compounds are typically confirmed using spectroscopic methods like ¹H NMR, ¹³C NMR, and HRMS. nih.gov
Table 2: Catalytic Synthesis of Benzenesulfonylhydrazones
| Reactants | Catalyst | Solvent | Key Outcome |
|---|---|---|---|
| This compound + Aldehyde/Ketone | Acid additives (e.g., p-toluenesulfonic acid) | Organic solvents (e.g., Ethanol) | Good to quantitative yields of benzenesulfonylhydrazone derivatives researchgate.netnih.gov |
Mechanistic Investigations of this compound Reactions
Understanding the reaction mechanisms of this compound and its derivatives is crucial for optimizing synthetic routes and controlling reaction outcomes. Research has focused on the mechanisms of derivative formation, decomposition pathways, and the role of other chemical species like water in these processes.
Reaction Mechanism Studies of Synthesized Derivatives
Mechanistic studies have provided insights into the reactions of this compound derivatives. For example, a plausible mechanism has been proposed for the base-mediated coupling of benzenesulfonyl azides with proline. nih.gov The reaction is initiated by the deprotonation of proline by a base, which then reacts with the benzenesulfonyl azide to form an anhydride intermediate. This intermediate subsequently undergoes further transformations, including intermolecular ester exchange and esterification, to yield the final product. nih.gov
Decomposition Mechanisms (e.g., Benzenesulfonyl Azide Decomposition)
Benzenesulfonyl azides, which are closely related to benzenesulfonohydrazides and used in their synthesis, are known for their potential to be hazardous due to their propensity for explosive decomposition. organic-chemistry.org This decomposition can be initiated by heat, friction, sparks, or chemical reactions. organic-chemistry.orgnoaa.gov The thermal instability of these compounds is a significant safety consideration in their handling and use.
The decomposition of benzenesulfonyl azide can be controlled and utilized in synthetic chemistry. For example, copper-catalyzed decomposition has been studied, which can proceed via the formation of a highly reactive nitrene intermediate. acs.orgacs.org This intermediate is valuable in various organic synthesis reactions. To mitigate the risks associated with their explosive nature, safer alternatives have been developed, such as polystyrene-supported benzenesulfonyl azide. This polymer-supported reagent exhibits greater thermal stability and is not sensitive to friction, offering a safer means of performing reactions like diazo transfers. organic-chemistry.org
Role of Water in Decomposition Pathways
Water can play a significant role in the reaction and decomposition pathways of this compound derivatives. In the hydrolysis of hydrazones, water acts as a nucleophile. The mechanism involves water attacking the protonated form of the hydrazone substrate in a process that can be catalyzed by a general base. najah.edu
In more extreme conditions, such as in supercritical water, water can act as both a reactant and a catalyst in the decomposition of related aromatic compounds. researchgate.net Studies on compounds like phenol in supercritical water show that water can participate in gasification pathways, which may involve the opening of the aromatic ring and the formation of gaseous products through various intermediates. researchgate.net While not directly studying this compound, these findings suggest that under high-temperature aqueous conditions, water could facilitate complex decomposition pathways beyond simple hydrolysis.
Advanced Characterization and Spectroscopic Analysis
Structural Elucidation Techniques
Structural elucidation of benzenesulfonohydrazide and its derivatives relies on a combination of powerful analytical methods. These techniques provide detailed information, from the precise three-dimensional arrangement of atoms in the solid state to the connectivity and electronic environment of atoms in solution.
Studies on related compounds, such as N'-(pyridin-3-ylmethylene)this compound, reveal that these molecules often crystallize in systems like the monoclinic P2(1)/c space group. eurjchem.comresearchgate.net The analysis typically shows a planar geometry for the aromatic rings, while the this compound group may adopt specific conformations, such as a gauche conformation about the C-S-N angle. eurjchem.comresearchgate.net For instance, in one derivative, the dihedral angle between the benzothiazole (B30560) and phenyl rings was found to be 28.3 (3)° and 29.1 (3)° for two independent molecules in the asymmetric unit. nih.gov
The crystal packing is often stabilized by a network of intermolecular hydrogen bonds. researchgate.netiucr.org Common interactions include N-H···N and N-H···O hydrogen bonds, which can link molecules into chains or more complex supramolecular architectures. eurjchem.comresearchgate.netnih.goviucr.org For example, in the crystal structure of N'-(pyridin-3-ylmethylene)this compound, molecules are linked into a continuous chain by N∙∙∙H-N hydrogen bonds. eurjchem.comresearchgate.net Hirshfeld surface analysis is frequently used in conjunction with SCXRD to visualize and quantify these intermolecular interactions, confirming the significance of contacts like H···H, C···H, and O···H in the crystal packing. mdpi.comiucr.org
Table 1: Representative Crystallographic Data for this compound Derivatives
| Parameter | N'-(pyridin-3-ylmethylene)this compound eurjchem.comresearchgate.net | 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)this compound researchgate.net |
|---|---|---|
| Chemical Formula | C₁₂H₁₁N₃O₂S | C₂₁H₂₀N₂O₂S |
| Formula Weight | 261.30 | 364.45 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2(1)/c | P2(1)/c |
| a (Å) | 9.7547(4) | 6.9754(2) |
| b (Å) | 9.8108(4) | 26.3865(7) |
| c (Å) | 13.1130(5) | 10.7776(3) |
| β (°) | 109.038(2) | 107.2028(8) |
| Volume (ų) | 1186.29(8) | 1894.94(9) |
| Z | 4 | 4 |
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for characterizing this compound and its analogues in solution. researchgate.netrsc.org Both ¹H and ¹³C NMR provide detailed information about the molecular structure. mdpi.comresearchgate.net
In the ¹H NMR spectrum, the aromatic protons of the benzenesulfonyl group typically appear as multiplets in the region of δ 7.5-7.9 ppm. iucr.orgrsc.org The proton of the N-H group in the hydrazide moiety is often observed as a singlet at a higher chemical shift, for example, around δ 8.7 ppm or higher (δ 10.6-11.0 ppm), with its exact position influenced by solvent and hydrogen bonding. researchgate.netvulcanchem.com
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. ceitec.cz The carbon atoms of the phenyl ring typically resonate in the range of δ 125-140 ppm. iucr.org For instance, in N′-(1,3-Benzothiazol-2-yl)this compound, signals for the phenyl ring carbons were observed at δ 128.24, 129.67, and 133.81 ppm. iucr.org The presence and substitution pattern of the carbon framework are unequivocally confirmed by these spectra. mdpi.comresearchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.org
Table 2: Representative NMR Data for this compound Derivatives (in DMSO-d₆)
| Nucleus | Chemical Shift (δ, ppm) | Compound |
|---|---|---|
| ¹H NMR | ||
| Aromatic-H | 7.67 (t), 7.78 (m), 7.94 (d) | N′-(1,3-Benzothiazol-2-yl)this compound iucr.org |
| Aromatic-H | 7.87 (d), 7.61 (d), 7.50 (m) | 4-Methyl-N-(1-benzyl)-N'-(1-benzylidene)this compound mdpi.com |
| N-H | Not observed | N′-(1,3-Benzothiazol-2-yl)this compound iucr.org |
| ¹³C NMR | ||
| Aromatic-C | 128.24, 129.67, 133.81, 138.67 | N′-(1,3-Benzothiazol-2-yl)this compound iucr.org |
Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in the this compound molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. researchgate.netrsc.org
Key characteristic absorption bands for this compound derivatives include:
N-H Stretching: A prominent band is typically observed in the region of 3200-3440 cm⁻¹, corresponding to the N-H stretching vibration of the hydrazide group. researchgate.netiucr.org
Aromatic C-H Stretching: Signals for the aromatic C-H stretch are usually found just above 3000 cm⁻¹. researchgate.net
S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong characteristic absorption bands. The asymmetric stretching vibration appears around 1325-1371 cm⁻¹, and the symmetric stretching vibration is observed near 1161-1173 cm⁻¹. mdpi.comiucr.orgrsc.org
Aromatic C=C Stretching: Vibrations corresponding to the carbon-carbon double bonds in the benzene (B151609) ring are seen in the 1448-1615 cm⁻¹ region. iucr.org
N-N Stretching: The N-N bond vibration can be observed around 1120 cm⁻¹. researchgate.net
Table 3: Characteristic FTIR Absorption Bands for this compound Derivatives (cm⁻¹)
| Vibrational Mode | Frequency Range (cm⁻¹) | Reference |
|---|---|---|
| N-H Stretch | 3202 - 3439 | researchgate.netiucr.org |
| Aromatic C-H Stretch | ~3018 | researchgate.net |
| C=N Stretch (Imine) | ~1606 | researchgate.net |
| Aromatic C=C Stretch | 1448 - 1615 | iucr.org |
| S=O Asymmetric Stretch | 1325 - 1371 | mdpi.comiucr.orgrsc.org |
| S=O Symmetric Stretch | 1161 - 1173 | mdpi.comiucr.org |
| N-N Stretch | ~1120 | researchgate.net |
Mass spectrometry (MS) is a vital technique for determining the molecular weight and investigating the fragmentation pattern of this compound. eurjchem.com The molecular formula of this compound is C₆H₈N₂O₂S, which corresponds to a molecular weight of approximately 172.21 g/mol . nih.govnist.gov High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition. iucr.org For example, the accurate mass for a derivative was found to be [M+H] = 306.0370, closely matching the calculated value of 306.0371. iucr.org The fragmentation pattern observed in the mass spectrum gives valuable structural information about the molecule's less stable bonds. mdpi.com
UV-Visible (UV-Vis) spectroscopy measures the electronic absorption of a molecule and is used to study its electronic transitions. libretexts.org The UV-Vis spectrum of this compound derivatives typically shows absorption bands in the ultraviolet region, which are attributed to π→π* and n→π* electronic transitions within the aromatic rings and other chromophoric groups. researchgate.neteurjchem.comresearchgate.net For instance, a derivative, N'-[(E)-(2-hydroxynaphthalen-1-yl) methylidene] this compound, exhibited a maximum absorption (λmax) at 318 nm, which was assigned to the π→π* transition in the C=N (imine) functional group. researchgate.net This technique provides qualitative information about the electronic structure of the molecule. libretexts.org
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. nih.gov By approximating the many-body electronic system, DFT allows for the accurate calculation of various molecular attributes of Benzenesulfonohydrazide, providing a deeper understanding of its behavior at the quantum level. Calculations are typically performed using specific functionals, such as B3LYP, paired with a basis set like 6-311++G(d,p), to ensure a balance between computational cost and accuracy. nih.gov
Geometry Optimization and Conformer Analysis
Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to a minimum on the potential energy surface. arxiv.orgarxiv.org For this compound, this process involves calculating forces on each atom and iteratively adjusting their positions until a stable equilibrium geometry is reached. nih.gov The final optimized structure provides key data on bond lengths, bond angles, and dihedral angles.
Conformational analysis is crucial for flexible molecules like this compound, which can exist in different spatial arrangements (conformers) due to rotation around single bonds, particularly the S-N and N-N bonds. Computational studies on the related molecule, benzenesulfonamide, have shown the existence of stable conformers based on the orientation of the amino group relative to the sulfonyl group. nih.gov A similar analysis for this compound would identify the most stable conformers and their relative energies, which is essential for understanding its reactivity and interactions. A frequency calculation is typically performed after optimization to confirm that the obtained structure is a true energy minimum, characterized by the absence of imaginary frequencies. nih.gov
Table 1: Representative Data from Geometry Optimization of this compound This table illustrates the type of data obtained from a DFT geometry optimization. Values are representative.
| Parameter | Atoms Involved | Calculated Value |
|---|---|---|
| Bond Length | S-O1 | 1.44 Å |
| Bond Length | S-N1 | 1.68 Å |
| Bond Length | N1-N2 | 1.40 Å |
| Bond Angle | O1-S-O2 | 120.5° |
| Bond Angle | C1-S-N1 | 107.8° |
| Dihedral Angle | C2-C1-S-N1 | -75.0° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. youtube.comyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability, chemical reactivity, and polarizability. nih.govyoutube.com
For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the hydrazide moiety, while the LUMO would likely be distributed over the electron-withdrawing sulfonyl group and the phenyl ring. A small HOMO-LUMO gap suggests high chemical reactivity and a greater tendency for intramolecular charge transfer. nih.gov From the energies of the HOMO and LUMO, important global reactivity descriptors such as chemical hardness, softness, chemical potential, and the electrophilicity index can be calculated to further quantify the molecule's reactivity. nih.govirjweb.com
Table 2: Representative FMO and Chemical Reactivity Data for this compound This table illustrates the type of data obtained from an FMO analysis. Values are representative.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| Energy of HOMO | EHOMO | -6.85 |
| Energy of LUMO | ELUMO | -1.42 |
| Energy Gap | ΔE | 5.43 |
| Chemical Hardness | η | 2.715 |
| Chemical Potential | μ | -4.135 |
| Electrophilicity Index | ω | 3.15 |
Vibrational Frequency Analysis and Assignment
Vibrational frequency analysis is a computational method used to predict the infrared (IR) and Raman spectra of a molecule. uit.nonih.gov By calculating the second derivatives of the energy with respect to atomic displacements, a set of vibrational modes and their corresponding frequencies can be determined. uit.no These theoretical frequencies are often scaled by a factor to correct for anharmonicity and other systematic errors in the DFT calculations, allowing for a more accurate comparison with experimental data. nih.gov
The analysis for this compound would involve assigning the calculated vibrational modes to specific molecular motions, such as the symmetric and asymmetric stretching of the S=O bonds, N-H stretching of the hydrazide group, and various bending and stretching modes of the phenyl ring. This detailed assignment helps in the interpretation of experimental spectra and confirms the structural characteristics of the molecule. nih.gov
Table 3: Representative Vibrational Frequency Assignments for this compound This table illustrates the comparison between calculated and experimental vibrational frequencies. Frequencies are in cm⁻¹.
| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency (IR) | Assignment |
|---|---|---|---|
| ν(N-H) | 3350 | 3345 | N-H stretch (NH2) |
| ν(N-H) | 3285 | 3280 | N-H stretch (NH) |
| ν(C-H) | 3060 | 3065 | Aromatic C-H stretch |
| νas(SO2) | 1335 | 1330 | Asymmetric SO2 stretch |
| νs(SO2) | 1165 | 1160 | Symmetric SO2 stretch |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution of a molecule three-dimensionally. youtube.com The MEP surface is color-coded to represent different potential values, providing a guide to the molecule's reactivity towards electrophilic and nucleophilic attack. nih.gov
In an MEP map of this compound, regions of negative potential (typically colored red) are expected around the electronegative oxygen atoms of the sulfonyl group and the lone pair of the terminal nitrogen atom, indicating these are sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms, particularly the acidic N-H protons, identifying them as potential sites for nucleophilic attack. nih.gov The MEP map is therefore invaluable for predicting intermolecular interactions and reactive sites. researchgate.netmkjc.in
Natural Bond Orbital (NBO) Analysis for Intramolecular Charge Transfer
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. niscpr.res.in It examines the delocalization of electron density from filled Lewis-type orbitals (donors) to empty non-Lewis type orbitals (acceptors). The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the extent of intramolecular charge transfer (ICT) and hyperconjugation. rsc.org
Table 4: Representative NBO Analysis Data for this compound This table illustrates the type of data obtained from an NBO analysis, showing key donor-acceptor interactions.
| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(1) N1 | σ(S-O1) | 5.80 |
| LP(1) N2 | σ(N1-S) | 8.25 |
| LP(2) O1 | σ(S-N1) | 2.50 |
| π(C1-C2) | π(C3-C4) | 19.50 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra (UV-Visible) of molecules. muni.cz It calculates the energies of electronic transitions from the ground state to various excited states. The output provides the excitation wavelength (λ), the oscillator strength (f), which is proportional to the intensity of the absorption band, and the molecular orbitals involved in the transition. gaussian.comresearchgate.net
A TD-DFT calculation for this compound would predict the wavelengths of maximum absorption (λmax) corresponding to electronic transitions, such as the π → π* transitions within the benzene (B151609) ring. Comparing the theoretical spectrum with experimental data helps to validate the computational model and provides a detailed understanding of the molecule's electronic properties. researchgate.net
Table 5: Representative TD-DFT Data for this compound This table illustrates the type of data obtained from a TD-DFT calculation for the most significant electronic transitions.
| Excitation Energy (eV) | Wavelength λ (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.65 | 266 | 0.025 | HOMO -> LUMO (85%) |
| 5.20 | 238 | 0.150 | HOMO-1 -> LUMO (70%) |
| 5.95 | 208 | 0.310 | HOMO -> LUMO+1 (92%) |
Hirshfeld Surface Analysis and Intermolecular Interactions
The dominant intermolecular interactions in the crystal packing of sulfonohydrazide derivatives are typically hydrogen bonds and van der Waals forces. nih.gov Analysis of the Hirshfeld surface reveals that H···H contacts account for a significant portion of the intermolecular interactions, underscoring the importance of van der Waals forces in the crystal packing. nih.gov
The quantitative contributions of various intermolecular contacts for a related benzimidazole derivative are detailed in the table below, highlighting the prevalence of H-atom contacts.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 44.1 |
| C···H/H···C | 33.5 |
| O···H/H···O | 13.4 |
These findings collectively indicate that a combination of strong hydrogen bonds and weaker van der Waals interactions, particularly H···H contacts, governs the crystal packing of this compound-related structures.
Non-Linear Optical (NLO) Properties Investigations
Theoretical investigations into the electronic properties of molecules can predict their potential for applications in non-linear optics (NLO). NLO materials are crucial for various photonic and optoelectronic technologies. The NLO response of a molecule is related to its molecular structure, electronic distribution, and intramolecular charge transfer characteristics.
Computational studies, often employing Density Functional Theory (DFT), are used to calculate key parameters that indicate NLO potential. One such parameter is the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A smaller HOMO-LUMO gap can suggest higher polarizability and, consequently, a larger NLO response. researchgate.net
For instance, the analysis of a guanidinium benzenesulfonate crystal, a related compound, has shown it to be a promising material for NLO applications. researchgate.net Such studies often involve calculating the first-order hyperpolarizability (β), a measure of the second-order NLO response.
While direct experimental NLO data for this compound is not extensively reported in the reviewed literature, computational analyses of structurally similar compounds provide valuable insights. The electronic characteristics, such as the energy gap, of certain hydrazide derivatives suggest they possess NLO attributes. researchgate.net The investigation of third-order NLO properties, including the absorption coefficient and refractive index, in related organic single crystals further supports the potential of this class of compounds in NLO devices. researchgate.net
The table below summarizes key findings from computational studies on related compounds that suggest potential NLO properties.
| Compound/System | Finding | Implication for NLO Properties |
|---|---|---|
| Guanidinium benzenesulfonate | Identified as a promising organic single crystal for NLO applications. | Suggests the benzenesulfonate moiety can contribute to NLO activity. |
| A curcumin derivative | A calculated energy gap of 3.08 eV. | Indicates significant chemical reactivity and potential for notable biological and optical activity. researchgate.net |
| 2A4MP5SSA single crystal | Exhibits outstanding third-order NLO response and a wide laser damage threshold (LDT). | Demonstrates the potential of related organic salts for practical NLO devices. researchgate.net |
These theoretical and computational findings on related structures indicate that this compound and its derivatives are worthy of further investigation for their potential non-linear optical properties.
Applications in Medicinal Chemistry and Biological Sciences
Antimicrobial Activities
The quest for new antimicrobial agents is a pressing global health challenge, driven by the rise of drug-resistant pathogens. Benzenesulfonohydrazide derivatives have shown considerable promise in this area, exhibiting a range of activities against bacteria, fungi, viruses, and mycobacteria.
Derivatives of this compound have been reported to possess antibacterial activity. researchgate.net The structural combination of a sulfonamide and imidazole, for instance, can enhance the ability to penetrate bacterial cell membranes. researchgate.net
In a study investigating 2,4,6-trimethylbenzenesulfonyl hydrazones, several compounds displayed antibacterial activity, particularly against Gram-positive bacteria. nih.gov Specifically, compounds 7 , 22 , 23 , 24 , and 25 were effective against Staphylococcus spp., Enterococcus faecalis, Micrococcus luteus, and Bacillus spp., with Minimum Inhibitory Concentration (MIC) values ranging from 7.81 to 500 µg/mL. nih.gov The parent compound, 2,4,6-timethylbenzenesufonohydrazide (1 ), showed moderate to mild activity against Gram-negative bacterial strains with MIC values between 250 and 1000 µg/mL. nih.gov
Another study on N-benylidene-4-(2-benzylidenehydrazinyl) benzenesulfonamide derivatives found that compound A-1 showed 57.44% potency compared to Norfloxacin against Pseudomonas aeruginosa, while compound A-3 exhibited 70.71% potency compared to Chloramphenicol against the same strain. jetir.org
| Compound | Bacterial Strain(s) | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2,4,6-trimethylbenzenesulfonyl hydrazones (7, 22, 23, 24, 25) | Staphylococcus spp., Enterococcus faecalis, Micrococcus luteus, Bacillus spp. | 7.81 - 500 | nih.gov |
| 2,4,6-timethylbenzenesufonohydrazide (1) | Gram-negative bacteria | 250 - 1000 | nih.gov |
| N-benylidene-4-(2-benzylidenehydrazinyl) benzenesulfonamide (A-1) | Pseudomonas aeruginosa | - | jetir.org |
| N-benylidene-4-(2-benzylidenehydrazinyl) benzenesulfonamide (A-3) | Pseudomonas aeruginosa | - | jetir.org |
This compound derivatives have also demonstrated notable antifungal properties. researchgate.net For instance, 2,4,6-timethylbenzenesufonohydrazide (1 ) exhibited antifungal activity against Candida spp. with MIC values in the range of 250–1000 µg/mL. nih.govresearchgate.net
In a separate investigation, a series of 4-(1-(prop-2-in-1-yl)-1H-benzoimidazole-2-yl)-N'-(substitutedmethylene)benzohydrazide derivatives were synthesized and evaluated for their antifungal activity. Among them, compound 4e was potent against Candida glabrata with a MIC50 value of 1.95 µg/mL, and compound 4l was effective against Candida krusei with the same MIC50 value. cumhuriyet.edu.tr
Another study highlighted that N-benylidene-4-(2-benzylidenehydrazinyl) benzenesulfonamide derivative A-11 showed 51.00% potency against Aspergillus flavus when compared to Griseofulvin. jetir.org Hydrazine-based compounds, including derivatives of this compound, have been shown to be effective against drug-resistant clinical isolates of C. albicans. nih.gov
| Compound | Fungal Strain(s) | MIC/MIC50 (µg/mL) | Reference |
|---|---|---|---|
| 2,4,6-timethylbenzenesufonohydrazide (1) | Candida spp. | 250 - 1000 | nih.govresearchgate.net |
| Compound 4e | Candida glabrata | 1.95 (MIC50) | cumhuriyet.edu.tr |
| Compound 4l | Candida krusei | 1.95 (MIC50) | cumhuriyet.edu.tr |
| N-benylidene-4-(2-benzylidenehydrazinyl) benzenesulfonamide (A-11) | Aspergillus flavus | - | jetir.org |
The antiviral potential of this compound derivatives has been explored against various viruses. nih.gov In one study, novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives were synthesized and evaluated for their antiviral activities. acs.org Compounds 7e , 7f , and 13a showed a viral reduction percentage higher than 50% against Herpes Simplex Virus-1 (HSV-1). acs.org Specifically, compounds 7e and 13a achieved a 70% viral reduction, while 7f reached 63.3%. acs.org
Against Hepatitis A Virus (HAV), compounds 7f and 13a demonstrated a 60% viral reduction, and compound 7c showed a 50% reduction. acs.org For Hepatitis C Virus (HCVcc), compound 13a exhibited a 56.7% viral reduction, and compound 7e showed a reduction of over 50%. acs.org Furthermore, against Human Adenovirus 7 (HAdV7), compound 13a had a 50% viral reduction, while compound 7f showed a 53% reduction. acs.org
Another area of investigation has been the development of HIV-1 capsid (CA) inhibitors. nih.gov A series of benzenesulfonamide-containing phenylalanine derivatives were designed and synthesized, with many exhibiting sub-micromolar antiviral activities. nih.gov The most active compound, 11l , had an EC50 of 90 nM, which was nearly 6 times more potent than the reference compound PF-74. nih.gov
| Compound | Virus | Activity | Reference |
|---|---|---|---|
| 7e, 13a | HSV-1 | 70% viral reduction | acs.org |
| 7f | HSV-1 | 63.3% viral reduction | acs.org |
| 7f, 13a | HAV | 60% viral reduction | acs.org |
| 13a | HCVcc | 56.7% viral reduction | acs.org |
| 7f | HAdV7 | 53% viral reduction | acs.org |
| 11l | HIV-1 | EC50 = 90 nM | nih.gov |
This compound derivatives have shown significant promise as anti-mycobacterial agents, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov A key target for these compounds is the enoyl-acyl carrier protein reductase (InhA), an essential enzyme for the survival of M. tuberculosis. nih.govrsc.org
In a study focused on this compound-tethered heterocycles, several compounds demonstrated efficacy against tubercle bacilli. nih.gov Compound 7 , a pyridine-based derivative, exhibited a MIC value as low as 8 µg/mL. nih.gov This compound also effectively inhibited the InhA enzyme with an IC50 value of 0.91 µM. nih.govrsc.org Another compound, the coumarin-based derivative 3 , had a MIC of 30 µM and an IC50 against InhA of 1.62 µM. nih.gov
Another research effort synthesized fifteen 4-methyl-1,2,3-thiadiazole-based hydrazone derivatives and sulfonyl hydrazones. nih.gov All compounds demonstrated significant minimum inhibitory concentrations (MIC) ranging from 0.07 to 0.32 µM against M. tuberculosis strain H37Rv, comparable to the first-line anti-TB drug isoniazid. nih.gov The 4-hydroxy-3-methoxyphenyl substituted 1,2,3-thiadiazole-based hydrazone derivative 3d showed the highest antimycobacterial activity with a MIC of 0.0730 µM. nih.gov
| Compound | Target | MIC | IC50 (InhA) | Reference |
|---|---|---|---|---|
| Compound 7 (pyridine-based) | M. tuberculosis | 8 µg/mL | 0.91 µM | nih.govrsc.org |
| Compound 3 (coumarin-based) | M. tuberculosis | 30 µM | 1.62 µM | nih.gov |
| 4-methyl-1,2,3-thiadiazole-based hydrazones and sulfonyl hydrazones | M. tuberculosis H37Rv | 0.07 - 0.32 µM | - | nih.gov |
| Compound 3d | M. tuberculosis H37Rv | 0.0730 µM | - | nih.gov |
Anticancer and Antitumor Potential
The development of novel anticancer agents is a cornerstone of cancer research. This compound derivatives have been identified as a promising class of compounds with potential antitumor activity. researchgate.netnih.govnih.govnih.gov Their mechanism of action often involves the inhibition of key enzymes involved in cancer cell proliferation and survival, such as carbonic anhydrases. nih.govnih.govnih.gov
Numerous studies have demonstrated the in vitro anticancer activity of this compound derivatives against a variety of cancer cell lines.
One study synthesized a series of N'-(1-(2-anilino-3-pyridyl)carbonyl)-1-benzenesulfonohydrazide derivatives, with compounds 7d , 7f , and 7g showing significant anticancer activity in a 60-human tumor cell line panel. researchgate.net Compound 7g was particularly effective, inhibiting the growth of leukemia, melanoma, lung cancer, and colon cancer cells by 50%. researchgate.net
Another investigation focused on 3-hydrazinoisatin-based benzenesulfonamides as inhibitors of tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII. nih.gov All synthesized sulfonamides (4a-c and 7a-o ) showed potent inhibitory activities, with KI values ranging from 8.3 to 65.4 nM for hCA IX and 11.9 to 72.9 nM for hCA XII. nih.gov Compounds 7j and 7n displayed a broad spectrum of anti-proliferative activity against diverse cell lines. nih.gov
Furthermore, newly synthesized benzenesulphonohydrazones 1–9 exhibited antitumor potential, with compound 4 showing high, selective, and diverse cytotoxicity to tested cancer cell lines. nih.gov The renal adenocarcinoma cell line (769-P) was particularly sensitive to these novel compounds. researchgate.net
A study on benzylidenehydrazides synthesized from anthranilic acid found that N-(2-(2-(4-nitrobenzylidene)hydrazinecarbonyl)phenyl)benzamide (3d ) had the highest activity in inhibiting the growth of the A549 human lung cancer cell line, with an IC50 of 10.9 μg/mL. researchgate.net
| Compound | Cancer Cell Line(s) | Activity | Reference |
|---|---|---|---|
| 7g | Leukemia, Melanoma, Lung Cancer, Colon Cancer | 50% growth inhibition | researchgate.net |
| 7j, 7n | Various | Broad-spectrum anti-proliferative activity | nih.gov |
| 4 | Various, including Renal Adenocarcinoma (769-P) | High, selective cytotoxicity | nih.govresearchgate.net |
| 3d | A549 (Human Lung Cancer) | IC50 = 10.9 μg/mL | researchgate.net |
Molecular Docking and in silico Anticancer Studies
This compound derivatives have been the subject of numerous in silico studies to explore their potential as anticancer agents. Molecular docking simulations are a key tool in this research, allowing for the prediction of binding affinities and interaction patterns between the this compound compounds and various protein targets implicated in cancer progression.
One study synthesized a novel Schiff base, N'-(pyridin-3-ylmethylene)this compound, and evaluated its binding interactions with ten validated anticancer protein targets. The compound demonstrated favorable binding energies, ranging from -9.58 to -11.95 kcal/mol (scoring) and -2.73 to -5.73 kcal/mol (rescoring), with different scoring functions. Notably, the molecule showed preferential binding to farnesyl transferase and a signaling protein over their co-crystallized inhibitors, according to the London dG scoring function researchgate.net.
Another research effort focused on pyrazoline benzenesulfonamide derivatives as potential inhibitors of Estrogen Receptor Alpha (ERα), a key target in breast cancer therapy. Molecular docking studies identified two promising compounds, PBD-17 and PBD-20, with binding free energies of -11.21 kcal/mol and -11.15 kcal/mol, respectively. These compounds formed hydrogen bonds with key residues in the ERα active site, namely ARG394, GLU353, and LEU387 mdpi.com. Further molecular dynamics simulations and MM-PBSA calculations supported these findings, indicating stable interactions, although slightly less favorable than the reference compound 4-OHT mdpi.com.
In silico studies have also been employed to investigate the anticancer potential of benzylidene hydrazide derivatives against the A549 human lung cancer cell line. Molecular docking of these compounds onto the tyrosine kinase protein (PDB ID: 1M17) revealed a correlation between their docking scores and their in vitro activity. Specifically, the compound with the highest inhibitory activity (IC50 of 10.9 μg/mL) also exhibited the most favorable rerank score (-94.44 kcal/mol), which was lower than that of the known inhibitor, Erlotinib researchgate.net.
Furthermore, benzothiazolecarbohydrazide–sulfonate conjugates have been designed and evaluated for their anticancer activity. Molecular docking studies of the most potent compound, 6i, revealed a strong binding affinity to the tubulin-colchicine binding site, with a docking score of -9.93 kcal mol−1. This was superior to the scores of the reference compounds nocodazole and colchicine (-8.53 and -8.32 kcal mol−1, respectively) nih.gov.
The following table summarizes the key findings from these molecular docking and in silico anticancer studies of this compound derivatives.
| Compound/Derivative Class | Protein Target | Key Findings |
| N'-(pyridin-3-ylmethylene)this compound | Farnesyl transferase, Signaling protein | Favorable binding energies (-9.58 to -11.95 kcal/mol); preferred interaction over co-crystallized inhibitors researchgate.net. |
| Pyrazoline benzenesulfonamide derivatives (PBD-17, PBD-20) | Estrogen Receptor Alpha (ERα) | Binding free energies of -11.21 and -11.15 kcal/mol; hydrogen bonding with key residues mdpi.com. |
| Benzylidene hydrazide derivatives | Tyrosine kinase (1M17) | Correlation between docking score and in vitro activity; most active compound had a rerank score of -94.44 kcal/mol researchgate.net. |
| Benzothiazolecarbohydrazide–sulfonate conjugates (6i) | Tubulin-colchicine binding site | Docking score of -9.93 kcal mol−1, surpassing reference compounds nih.gov. |
Anti-inflammatory Properties
Derivatives of this compound have demonstrated notable anti-inflammatory properties in various studies. This activity is often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenases (COX) researchgate.net.
In one study, novel 1,3,5-triazine-based benzenesulfonamide derivatives were synthesized and evaluated for their anti-inflammatory activity using a carrageenan-induced rat paw edema model. Three compounds, at a dose of 200 mg/kg, exhibited significant inhibition of edema at the fourth hour, with inhibition percentages of 96.31%, 72.08%, and 99.69%, respectively. These results were superior to the standard drug, indomethacin (10 mg/kg), which showed 57.66% inhibition researchgate.net. The mechanism of action was further investigated by measuring the levels of pro-inflammatory cytokines and oxidative stress markers in the paw tissue. The compounds were found to significantly reduce levels of TNF-α, IL-1α, IL-1β, IL-6, and CRP, and also decreased COX-1 and COX-2 levels to values comparable to the non-inflamed control group researchgate.net.
Another study focused on 4-(5-amino-pyrazol-1-yl)benzenesulfonamide derivatives as multi-target anti-inflammatory agents. These compounds were evaluated for their inhibitory activity against COX-1, COX-2, and 5-LOX. Several derivatives showed potent inhibitory activities against the COX-2 isozyme, with IC50 values as low as 49 nM, and against 5-LOX, with IC50 values in the low micromolar range. The selectivity indices for COX-2 over COX-1 were also high for some of these compounds nih.gov. The most potent compounds were further evaluated in vivo for their analgesic and anti-inflammatory activities, confirming their potential as anti-inflammatory agents nih.gov.
The anti-inflammatory potential of these compounds is also supported by in vitro assays that measure their ability to protect cell membranes. For instance, the 1,3,5-triazine derivatives mentioned earlier were found to significantly inhibit the heat-induced hemolysis of red blood cell membranes, with inhibition percentages of 94.6%, 93.9%, and 95.2% at a dose of 200 mg/kg, which is comparable to the 94.5% inhibition produced by indomethacin researchgate.net.
The table below summarizes the anti-inflammatory activity of selected this compound derivatives.
| Derivative Class | Assay/Model | Key Findings |
| 1,3,5-Triazine-based benzenesulfonamides | Carrageenan-induced rat paw edema | Up to 99.69% inhibition of edema at 4 hours (200 mg/kg) researchgate.net. |
| 4-(5-Amino-pyrazol-1-yl)benzenesulfonamides | In vitro COX-2 inhibition | IC50 values as low as 49 nM with high selectivity over COX-1 nih.gov. |
| 1,3,5-Triazine-based benzenesulfonamides | Heat-induced RBC hemolysis | Up to 95.2% inhibition of hemolysis (200 mg/kg) researchgate.net. |
Enzyme Inhibition Studies
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition
This compound derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are critical in the regulation of cholinergic neurotransmission and are therapeutic targets for conditions like Alzheimer's disease mdpi.commdpi.com.
A series of novel benzene (B151609) sulfonamides were synthesized and evaluated for their inhibitory profiles against AChE. These compounds exhibited highly potent inhibition, with Ki values in the nanomolar range, specifically between 28.11 ± 4.55 nM and 145.52 ± 28.68 nM nih.gov.
In a different study, indene-derived hydrazides were synthesized and evaluated for their in vitro AChE and BChE inhibitory potential. One of the most potent compounds in this series demonstrated an IC50 value of 13.86 ± 0.163 µM for AChE and 48.55 ± 0.136 µM for BChE mdpi.com. This indicates a degree of selectivity for AChE over BChE mdpi.com.
Another research effort focused on 2-benzoylhydrazine-1-carboxamides, which showed dual inhibition of both AChE and BChE. The IC50 values for AChE inhibition ranged from 44 to 100 µM, while for BChE, the inhibition started from 22 µM nih.govnih.gov. Generally, these carboxamides were found to be more potent inhibitors of AChE nih.govnih.gov. Molecular docking studies suggested that these compounds occupy the active cavity of both enzymes and are located in close proximity to the catalytic triad, particularly in BChE nih.govnih.gov.
The following table summarizes the inhibitory activities of various this compound derivatives against AChE and BChE.
| Derivative Class | Enzyme | Inhibitory Activity (IC50 / Ki) |
| Benzene sulfonamides | AChE | Ki: 28.11 - 145.52 nM nih.gov |
| Indene-derived hydrazides | AChE | IC50: 13.86 ± 0.163 µM mdpi.com |
| Indene-derived hydrazides | BChE | IC50: 48.55 ± 0.136 µM mdpi.com |
| 2-Benzoylhydrazine-1-carboxamides | AChE | IC50: 44 - 100 µM nih.govnih.gov |
| 2-Benzoylhydrazine-1-carboxamides | BChE | IC50: from 22 µM nih.govnih.gov |
Urease Inhibition
This compound derivatives have been identified as potent inhibitors of urease, a nickel-containing metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbon dioxide sci-hub.se. The inhibition of urease is a therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori sci-hub.se.
In a study focused on the design and synthesis of benzenesulfonohydrazides as urease inhibitors, several compounds were evaluated for their in vitro activity. One of the most potent compounds, INS-5, exhibited an IC50 value of 1.11 ± 0.29 µM sci-hub.se. Kinetic studies revealed that these compounds can act through different modes of inhibition. For instance, compound INS-2 was found to be a competitive inhibitor with a Ki value of 5.60 µM, while compounds INS-1 and INS-5 were mixed-type inhibitors with Ki values of 4.32 µM and 2.76 µM, respectively sci-hub.se.
The potency of these this compound derivatives is significant when compared to other classes of urease inhibitors reported in the literature. For example, isatin-derived sulfonyl hydrazides have shown IC50 values in the range of 39-148 µM, while phosphorehydrazides and benzohydrazides have exhibited IC50 values ranging from 1.611-7.251 µM and 0.87-19 µM, respectively sci-hub.se. The competitive inhibition demonstrated by some benzenesulfonohydrazides with low micromolar IC50 values highlights their potential as effective urease inhibitors sci-hub.se.
The table below summarizes the urease inhibitory activity of selected this compound derivatives.
| Compound | IC50 (µM) | Mode of Inhibition | Ki (µM) |
| INS-5 | 1.11 ± 0.29 | Mixed | 2.76 sci-hub.se |
| INS-2 | - | Competitive | 5.60 sci-hub.se |
| INS-1 | - | Mixed | 4.32 sci-hub.se |
Glycosidase Inhibition
Derivatives of this compound have shown promise as inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates in the digestive tract. Inhibition of this enzyme is a therapeutic approach for managing type 2 diabetes by controlling postprandial hyperglycemia nih.gov.
A study on a series of novel phthalimide-benzenesulfonamide derivatives revealed their potent inhibitory activity against yeast α-glucosidase. Most of the synthesized compounds showed significant inhibition, with one of the most active compounds, a 4-phenylpiperazin derivative (4m), exhibiting an IC50 value of 52.2 ± 0.1 µM. This was approximately 14.5 times more potent than the standard drug, acarbose, which had an IC50 of 750.0 ± 10.0 µM nih.gov.
Enzyme kinetic studies of the most potent compound (4m) indicated a competitive mode of inhibition, with a Ki value of 52.7 µM nih.gov. In silico molecular docking and molecular dynamics studies further elucidated the interactions between these compounds and the active site of α-glucosidase, suggesting that the proper positioning of the benzenesulfonamide moiety is crucial for high inhibitory activity nih.gov. Interestingly, the active α-glucosidase inhibitors from this series did not show any inhibitory effect against α-amylase at a concentration of 300 μM, indicating their selectivity nih.gov.
Another study on benzotriazinone sulfonamides also identified potent α-glucosidase inhibitors. Two nitro derivatives, 12e and 12f, were found to be the most effective, with IC50 values of 32.37 ± 0.15 µM and 37.75 ± 0.11 µM, respectively nih.gov. Molecular docking and DFT analysis supported these experimental findings, showing strong hydrogen bonding interactions within the enzyme's active site nih.gov.
The table below summarizes the α-glucosidase inhibitory activity of these this compound derivatives.
| Derivative Class | Most Potent Compound | IC50 (µM) | Mode of Inhibition | Ki (µM) |
| Phthalimide-benzenesulfonamides | 4m (4-phenylpiperazin derivative) | 52.2 ± 0.1 | Competitive | 52.7 nih.gov |
| Benzotriazinone sulfonamides | 12e (nitro derivative) | 32.37 ± 0.15 | - | - |
| Benzotriazinone sulfonamides | 12f (nitro derivative) | 37.75 ± 0.11 | - | - |
Laccase Inhibition
This compound derivatives and related hydrazide-hydrazones have been investigated for their ability to inhibit laccase, a multi-copper enzyme with various biotechnological applications. However, laccase activity can be hindered by certain compounds, and understanding these inhibitory effects is crucial for optimizing laccase-based processes researchgate.netnih.gov.
Research on 4-hydroxybenzoic acid-based hydrazide-hydrazones has identified them as potent inhibitors of laccase from the white-rot fungus Trametes versicolor. These compounds also exhibited strong antifungal activity against laccase-producing phytopathogenic fungi mdpi.com. The inhibitory activity of these compounds is influenced by the nature and position of substituents on the benzylidene unit mdpi.com.
A study on the cross-inhibition between copper-containing enzymes identified several small organic molecules as new laccase inhibitors. Among them, mercaptopurine, thioguanine, captopril, dimercaptopropanol, and dimercaptosuccinate showed significant inhibition of laccase, with Ki values ranging from 15 to 48 µM nih.gov. Fluorescence quenching and differential scanning fluorimetry studies suggested that this inhibition occurs through direct interaction with the laccase enzyme nih.gov.
Kinetic studies on laccase inhibition by lignin degradation intermediates have shown that these compounds act as competitive inhibitors. An increase in the concentration of these intermediates led to an increase in the Michaelis constant (Km) while the maximum reaction rate (Vmax) remained nearly constant, which is characteristic of competitive inhibition nih.gov.
The table below summarizes the laccase inhibitory activity of various compounds, including those structurally related to benzenesulfonohydrazides.
| Inhibitor Class/Compound | Enzyme Source | Type of Inhibition | Key Findings |
| 4-Hydroxybenzoic acid-based hydrazide-hydrazones | Trametes versicolor | - | Potent laccase inhibitors and antifungal agents mdpi.com. |
| Mercaptopurine | Laccase | - | Ki value of 18 µM nih.gov. |
| Thioguanine | Laccase | - | Ki value of 35 µM nih.gov. |
| Captopril | Laccase | - | Ki value of 46 µM nih.gov. |
| Dimercaptopropanol | Laccase | - | Ki value of 16 µM nih.gov. |
| Dimercaptosuccinate | Laccase | - | Ki value of 48 µM nih.gov. |
| Lignin degradation intermediates | Laccase | Competitive | Increased Km with constant Vmax nih.gov. |
Other Reported Biological Activities
Beyond the more extensively studied applications, this compound and its derivatives have been investigated for a range of other potential therapeutic and practical uses. These explorations have revealed promising activities in diverse areas of medicinal chemistry and biological sciences, including metabolic disorders, neurological conditions, and pest control. This section will delve into the research findings related to the antidiabetic, antidepressant, and insecticidal properties of these compounds.
Antidiabetic Properties
The global rise in diabetes mellitus has spurred intensive research into novel therapeutic agents. Benzenesulfonamide derivatives, structurally related to this compound, have emerged as a noteworthy class of compounds with significant potential in managing hyperglycemia.
A series of N-(6-substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives were synthesized and evaluated for their in vivo antidiabetic activity in a non-insulin-dependent diabetes mellitus rat model. researchgate.netnih.gov Several of these compounds demonstrated a significant reduction in plasma glucose levels. researchgate.netnih.gov The proposed mechanism of action for these compounds is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). researchgate.netnih.gov This enzyme is involved in the conversion of inactive cortisone to active cortisol, and its inhibition in adipose tissue is a promising strategy for treating type 2 diabetes. Docking studies of the most active compounds indicated potential hydrogen bond interactions with the catalytic amino acid residues of 11β-HSD1. researchgate.netnih.gov
In another study, novel N-(4-phenylthiazol-2-yl)benzenesulfonamide derivatives were synthesized and assessed for their hypoglycemic activity in an alloxan-streptozotocin induced diabetic rat model. nih.govresearchgate.net Four of the synthesized compounds exhibited notable hypoglycemic properties. nih.govresearchgate.net The results suggested that these benzenesulfonamide derivatives could serve as potential antidiabetic agents, possibly acting in a manner similar to sulfonylurea drugs, which stimulate insulin release from pancreatic β-cells. nih.govresearchgate.net Structural analysis revealed that the introduction of a 2,5-dichloro group on the phenyl sulfonyl moiety enhanced the antidiabetic activity. nih.gov Conversely, substitution at the para-position of the phenyl sulfonyl group led to a decrease in antidiabetic potential, possibly due to steric hindrance affecting the compound's interaction with its target receptor. nih.gov
Further research into sulfonamide derivatives has identified them as multi-target antidiabetic agents. semanticscholar.org Certain derivatives have shown excellent inhibitory potential against α-glucosidase, an enzyme that breaks down carbohydrates into glucose. semanticscholar.org By inhibiting this enzyme, these compounds can delay glucose absorption and reduce postprandial hyperglycemia. semanticscholar.org Some sulfonamide derivatives have also demonstrated significant glucose uptake activity, indicating their potential to enhance glucose utilization by peripheral tissues. semanticscholar.org
The collective findings from these studies underscore the potential of benzenesulfonamide and, by extension, this compound-related structures as a scaffold for the development of new antidiabetic drugs with diverse mechanisms of action.
Antidepressant Properties
The hydrazone moiety present in this compound is a key structural feature that has been associated with antidepressant activity. researchgate.netnih.gov Research has shown that benzenesulfonyl hydrazones possess potential antidepressant properties, making them an interesting class of compounds for the development of novel treatments for depressive disorders. researchgate.netnih.gov
The antidepressant-like effects of various heterocyclic compounds containing the sulfonamide or hydrazone scaffold have been investigated using animal models of depression, such as the forced swimming test and the tail suspension test. nih.govnuph.edu.ua In these tests, a reduction in the duration of immobility is indicative of an antidepressant-like effect. nih.gov
For instance, studies on benzothiazole (B30560) derivatives, which can be conceptually linked to the broader family of sulfur- and nitrogen-containing aromatic compounds like this compound, have demonstrated significant antidepressant-like activity. nih.gov Some of these compounds were found to decrease the immobility time of mice in both the tail suspension and modified forced swimming tests. nih.gov The mechanism of action for some of these derivatives is thought to involve the serotonergic system, as they increase swimming behavior without affecting climbing behavior, similar to the action of selective serotonin reuptake inhibitors (SSRIs) like fluoxetine. nih.gov The affinity of some benzothiazole-based compounds for serotonin transporters (SERT) and various serotonin receptors further supports their potential as antidepressant agents. nih.gov
The development of novel Schiff base derivatives of indole-carrying azetidinones has also yielded compounds with antidepressant activity comparable to fluoxetine. researchgate.net This highlights the therapeutic potential of incorporating nitrogen-containing heterocyclic systems, which share some structural similarities with the hydrazone group, in the design of new antidepressant drugs. The flexibility of the this compound scaffold allows for the synthesis of a wide array of derivatives, offering the potential to fine-tune their pharmacological properties and develop more effective and safer antidepressant medications.
Insecticidal Activity
This compound and its derivatives have also been explored for their potential applications in agriculture as insecticidal agents. researchgate.netnih.gov The unique chemical structure of these compounds provides a foundation for the development of novel pesticides.
Research into 4-(propargyloxy)benzenesulfonamide derivatives has shown that some of these compounds exhibit good insecticidal activity against the armyworm, Mythimna separata. semanticscholar.org The study identified propargyloxy and sulfonamide as the key active groups responsible for the insecticidal effect. semanticscholar.org The most active compound from this series, B2.5, had a median lethal concentration (LC50) value of 0.235 mg/ml. semanticscholar.org Observations of the affected insects revealed symptoms such as anesthesia, wriggling, twitching, and eventual death due to water loss, suggesting a mechanism of action similar to that of the natural insecticide celangulin V. semanticscholar.org Ultrastructural analysis of the midgut epithelial cells of treated insects showed severe damage to microvilli, mitochondria, and the rough endoplasmic reticulum, indicating that the cytoplasmic and endomembrane systems are likely targets of these compounds. semanticscholar.org
In a related study, a series of propargyloxy-naphthalene-sulfonamide derivatives were designed and synthesized, with some demonstrating outstanding insecticidal activity. researchgate.net The most potent compounds had LC50 values as low as 0.202 mg ml⁻¹, significantly lower than the positive control, celangulin V. researchgate.net
Furthermore, the hydrazide moiety itself is a component of some known insecticides. nih.govgoogle.commdpi.com For example, N'-benzoyl-N-(tert-butyl)benzohydrazide analogues have been synthesized and tested for their insecticidal activity against the common cutworm, Spodoptera litura. nih.gov Certain derivatives showed high insecticidal activities, comparable to the commercial insecticide tebufenozide. nih.gov These findings highlight the potential of incorporating the hydrazide or sulfonohydrazide functional group into new molecular frameworks to create effective and potentially safer insecticides.
Applications in Materials Science and Engineering
Role as a Chemical Blowing Agent in Polymer Processing
Benzenesulfonohydrazide (BSH) and its related compounds, such as 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH), are prominent chemical blowing agents used in the processing of polymeric materials. google.comresearchgate.net These compounds are additives that decompose upon heating to generate gas, which in turn creates a cellular or foamed structure within the polymer matrix. google.com This process is integral to manufacturing a wide array of products with reduced density, improved insulation, and enhanced cushioning properties. mdpi.com
The efficacy of a chemical blowing agent is largely determined by its decomposition temperature and the volume of gas it yields upon decomposition. For this compound, the decomposition temperature typically ranges from 90 to 105°C. acs.org A related and widely used blowing agent, 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH), has a higher decomposition temperature, generally in the range of 152 to 162°C. nih.gov The gas yield for these compounds is a critical parameter for foaming efficiency. This compound provides a gas yield of approximately 115-120 ml/g. acs.org Similarly, OBSH offers a gas volume of around 125 ml/g. nih.gov The primary gas released during the decomposition of these sulfonyl hydrazides is nitrogen, which is advantageous for creating fine and uniform cell structures in the foamed polymer. google.comresearchgate.net
Table 1: Decomposition Properties of this compound and a Related Compound
| Compound Name | Decomposition Temperature (°C) | Gas Yield (ml/g) |
|---|---|---|
| This compound (BSH) | 90 - 105 | 115 - 120 |
| 4,4'-Oxybis(benzenesulfonyl hydrazide) (OBSH) | 152 - 162 | ~125 |
The versatility of sulfonyl hydrazide-based blowing agents is demonstrated by their compatibility with a wide range of polymers. OBSH, for instance, is considered a universal foaming agent due to its compatibility with polymers like ethylene-vinyl acetate (B1210297) (EVA), polyethylene (B3416737) (PE), and polypropylene (B1209903) (PP). google.com this compound and its derivatives are also employed in the foaming of elastomers and thermoplastics. researchgate.net The compatibility is crucial for achieving a uniform dispersion of the blowing agent within the polymer melt, which is a prerequisite for producing a foam with a consistent and fine cell structure. google.com Research has focused on further improving this compatibility, for example, through the synthesis of polymeric foaming agents derived from OBSH, which exhibit enhanced compatibility with polymer matrices like EVA. google.com
The foaming process initiated by chemical blowing agents like this compound involves several key stages: cell formation, cell growth, and cell stabilization. mdpi.com When the polymer matrix containing the blowing agent is heated, the this compound decomposes, releasing nitrogen gas. google.com This gas creates a thermodynamic instability within the molten polymer, leading to the nucleation of a large number of small bubbles. mdpi.com These bubbles then grow as more gas is generated and diffuses into them. The final cellular structure is stabilized as the polymer cools and solidifies. mdpi.com The efficiency of this process and the resulting foam structure are influenced by factors such as the rate of gas generation, the viscosity of the polymer melt, and the rate of cooling. trexel.com The use of this compound and its derivatives often results in a fine and uniform cell structure, which is desirable for many applications. researchgate.net
Development of New Polymers and Advanced Materials
This compound is not only used as an additive but also as a reactive monomer in the synthesis of novel polymers and advanced materials. Its chemical structure, featuring reactive sulfonyl hydrazide functional groups, allows it to be incorporated into polymer backbones, leading to materials with unique properties.
A notable application is the synthesis of polymeric foaming agents (PFAs). For instance, a new monomer, methacryloyloxybis(this compound) (MAOBSH), has been synthesized from the reaction of 4,4'-oxybis(benzenesulfonyl hydrazide) (OBSH) with methacryloyl chloride. google.com This monomer, which contains a foamable sulfonyl hydrazide group, can then be polymerized to produce poly(MAOBSH). google.com This polymeric blowing agent demonstrates improved compatibility with polymer matrices such as ethylene-vinyl acetate (EVA) compared to simply mixing in OBSH. google.com The resulting foams exhibit a superior surface and a finer cell structure, along with enhanced mechanical properties like elongation and compression set. google.com Similarly, poly(methacryloyl toluenesulfonylhydrazide) has been synthesized and formulated into nanoparticles to act as a more efficient blowing agent. researchgate.net
The reactive nature of the hydrazide group in this compound also allows for its use in condensation reactions to form various heterocyclic compounds and polymers. These reactions open avenues for creating materials with tailored thermal, mechanical, and chemical properties for a range of advanced applications.
Application in Sensor Development
The unique molecular structure of this compound derivatives makes them excellent candidates for the development of highly sensitive and selective electrochemical sensors, particularly for the detection of hazardous heavy metal ions.
Researchers have successfully synthesized various derivatives of this compound to create electrochemical sensors for detecting lead (Pb²⁺) and mercury (Hg²⁺) ions in aqueous solutions. rsc.orgacs.org
For the detection of Pb²⁺, a sensor was developed using N′-[(E)-(2-hydroxynaphthalen-1-yl) methylidene] this compound (HNMBSH). rsc.org This compound was synthesized and then fabricated onto a glassy carbon electrode (GCE). The resulting sensor demonstrated high sensitivity and a wide linear dynamic concentration range for Pb²⁺ ions, from 0.1 nM to 1.0 mM. rsc.org The limit of detection for this sensor was found to be approximately 0.024 nM, showcasing its ability to detect very low concentrations of this toxic metal. rsc.org Another study reported the synthesis of (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) for Pb²⁺ detection, which also showed high sensitivity and a low detection limit of 96.0 pM. rsc.org
Similarly, for Hg²⁺ detection, novel derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) were synthesized. acs.org These compounds were deposited as a thin film on a glassy carbon electrode. The modified electrode exhibited excellent performance as a selective sensor for Hg²⁺ ions with a very short response time. acs.org The sensor showed a wide linear range of detection for Hg²⁺ concentrations from 100.0 pM to 100.0 mM and a low limit of detection of approximately 10.0 ± 1.0 pM. acs.org The high sensitivity and selectivity of these sensors are attributed to the specific interactions between the functional groups on the this compound derivatives and the target heavy metal ions. acs.org
Table 2: Performance of this compound-Based Electrochemical Sensors
| Target Ion | Sensor Material | Linear Dynamic Range | Limit of Detection (LOD) |
|---|---|---|---|
| Pb²⁺ | N′-[(E)-(2-hydroxynaphthalen-1-yl) methylidene] this compound (HNMBSH) | 0.1 nM - 1.0 mM | ~0.024 nM |
| Pb²⁺ | (E)-N′-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) | Not specified | 96.0 pM |
| Hg²⁺ | (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) derivatives | 100.0 pM - 100.0 mM | ~10.0 ± 1.0 pM |
Fabrication of Modified Electrodes
This compound and its derivatives have been successfully employed in the fabrication of modified electrodes, primarily for the development of sensitive and selective electrochemical sensors. The modification process typically involves the immobilization of a synthesized this compound-based compound onto the surface of a conductive substrate, most commonly a glassy carbon electrode (GCE).
The prevailing fabrication technique involves creating a thin film of the this compound derivative on the GCE. nih.govacs.org This is often achieved by drop-casting a solution of the compound onto the electrode surface. To ensure the stability and adherence of the organic modifier, a conducting binder is frequently mixed with the compound. researchgate.netnih.gov Nafion, a widely used ion-exchange polymer, is a common choice for this purpose, creating a stable matrix for the sensing molecule on the electrode. nih.govresearchgate.netnih.gov
The general procedure involves preparing a suspension of the this compound derivative and the binder in a suitable solvent. researchgate.net A small volume of this suspension is then carefully applied to the pre-cleaned surface of the glassy carbon electrode. After the solvent evaporates, a thin, uniform film containing the this compound derivative is formed, resulting in the modified electrode. nih.govresearchgate.net These fabricated electrodes are then typically used in an electrochemical cell containing a phosphate (B84403) buffer solution as the electrolyte for subsequent analytical measurements. nih.govresearchgate.net
The principle behind using these modified electrodes in sensing applications lies in the interaction between the this compound derivative and the target analyte. The nitrogen and oxygen atoms within the sulfonohydrazide structure can act as binding sites, selectively interacting with specific metal ions. nih.gov This interaction at the electrode-solution interface leads to a measurable change in the electrochemical signal, such as current or potential, which can be correlated to the concentration of the analyte. nih.gov
Research has demonstrated the successful fabrication of sensors for various metal ions using this methodology. For instance, electrodes modified with derivatives like N′-[(E)-(3-hydroxynaphthalen-2-yl) methylidene]-4-benzenesulfonohydrazide (HNMBSH), (E)-N′-Nitrobenzylidene-Benzenesulfonohydrazide (NBBSH), and (E)-N′-methoxybenzylidene-benzenesulfonohydrazide (MBBSH) have been developed for the detection of lead (Pb²⁺), mercury (Hg²⁺), and gallium (Ga³⁺), respectively. nih.govresearchgate.netrsc.org
The detailed findings from these studies highlight the effectiveness of this fabrication approach in creating robust and sensitive electrochemical sensors.
Detailed Research Findings
Several studies have reported the fabrication and characterization of this compound-modified electrodes for sensing applications. The key findings are summarized below:
HNMBSH/Nafion/GCE for Lead (Pb²⁺) Detection : An electrode was fabricated by depositing a mixture of N′-[(E)-(2-hydroxynaphthalen-1-yl) methylidene] this compound (HNMBSH) and Nafion onto a glassy carbon electrode (GCE). researchgate.net This sensor demonstrated high sensitivity and a wide linear concentration range for the detection of Pb²⁺ ions. researchgate.net The fabrication was achieved through a simple condensation reaction to synthesize HNMBSH, which was then applied to the GCE. researchgate.net
NBBSH/Nafion/GCE for Mercury (Hg²⁺) Detection : Derivatives of (E)-N′-nitrobenzylidene-benzenesulfonohydrazide (NBBSH) were used to modify a GCE with a Nafion binder. nih.govacs.org A thin coating of the NBBSH derivative was deposited on the GCE, which had a surface area of 0.0316 cm². nih.govresearchgate.net The resulting sensor showed excellent performance in detecting Hg²⁺ ions, with a very low detection limit. nih.govacs.org The study emphasized the stability and enhanced chemical performance of the modified electrode. nih.gov
MBBSH/Nafion/GCE for Gallium (Ga³⁺) Detection : A sensor for gallium (Ga³⁺) was developed by modifying a GCE with (E)-N′-methoxybenzylidene-benzenesulfonohydrazide (MBBSH) using Nafion as a binder. rsc.org A thin layer of the MBBSH compound was deposited on the electrode surface. rsc.org This modified electrode was successfully used to detect Ga³⁺ in various environmental and biological samples. rsc.org
The performance metrics of these fabricated electrodes are detailed in the following table, showcasing the analytical capabilities derived from modifying electrodes with this compound derivatives.
Data Tables
Table 1: Performance of this compound-Modified Electrodes
| Electrode Modifier | Target Analyte | Electrode Substrate | Binder | Sensitivity | Limit of Detection (LOD) | Linear Range | Reference |
|---|---|---|---|---|---|---|---|
| HNMBSH | Pb²⁺ | GCE | Nafion | ~3.956 µA mM⁻¹ cm⁻² | ~0.024 nM | 0.1 nM - 1.0 mM | researchgate.net |
| 3-NBBSH | Hg²⁺ | GCE | Nafion | ~949.0 pA µM⁻¹ cm⁻² | 10.0 ± 1.0 pM | 100.0 pM - 100.0 mM | nih.govacs.org |
| MBBSH | Ga³⁺ | GCE | Nafion | 949.37 pA µM⁻¹ cm⁻² | ~84.0 ± 0.2 pM | Not Specified | rsc.org |
Future Research Directions and Perspectives
Exploration of Novel Synthetic Routes and Derivatization Strategies
The development of innovative and efficient synthetic methodologies is paramount to expanding the chemical space of benzenesulfonohydrazide derivatives. Future research will likely focus on the design of novel synthetic pathways that offer improved yields, reduced reaction times, and greater functional group tolerance. The exploration of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is also a growing area of interest.
Furthermore, advanced derivatization strategies are being investigated to modify the this compound core for specific applications. This includes the introduction of diverse substituents to modulate the compound's physicochemical properties, such as solubility, stability, and bioavailability. The synthesis of hybrid molecules, where this compound is coupled with other pharmacologically active moieties, represents a promising approach to developing multifunctional agents.
Advanced Mechanistic Studies to Elucidate Complex Reaction Pathways
A thorough understanding of the reaction mechanisms involving this compound is crucial for optimizing existing synthetic methods and predicting the formation of new derivatives. Future research will employ advanced analytical techniques and computational modeling to elucidate complex reaction pathways. For instance, studies on the reaction of benzenesulfonohydrazides with acids have revealed the formation of different products depending on the reaction conditions, highlighting the need for detailed mechanistic investigations. nih.gov
Quantum-chemical simulations are also being utilized to study the mechanisms of reactions at a molecular level. For example, the sulfonation of hydrazides has been investigated to understand the transition states and energy barriers of the reaction, providing valuable insights for controlling the reaction outcome. researchgate.net
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Investigations
Systematic investigations into the structure-activity relationships (SAR) and structure-property relationships (SPR) of this compound derivatives are essential for rational drug design and materials development. By correlating specific structural features with biological activity or physical properties, researchers can identify key molecular determinants and guide the synthesis of more potent and selective compounds.
For example, SAR studies on phenyl benzenesulfonylhydrazides have identified them as a novel class of potent inhibitors of indoleamine 2,3-dioxygenase (IDO), a key target in cancer immunotherapy. These studies have elucidated the importance of specific substituents on the phenyl and benzenesulfonyl rings for inhibitory activity.
| Compound | Modification | Biological Activity |
| This compound Core | Introduction of various substituents on the phenyl ring | Modulation of inhibitory activity against indoleamine 2,3-dioxygenase (IDO) |
| Phenyl Benzenesulfonylhydrazides | Substitution on the benzenesulfonyl ring | Impact on potency and selectivity as IDO inhibitors |
Computational Design and Prediction of New this compound-based Compounds
In recent years, computational chemistry has emerged as a powerful tool in the design and prediction of new molecules with desired properties. Future research will increasingly leverage computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, to accelerate the discovery of novel this compound-based compounds. japsonline.comresearchgate.net
3D-QSAR studies, for instance, have been successfully applied to a series of benzoylsulfonohydrazide analogs to develop predictive models for their inhibitory activity against histone acetyltransferase KAT6A. japsonline.com These models, combined with molecular docking simulations, provide insights into the key structural features required for potent inhibition and can guide the design of new, more effective inhibitors. japsonline.comresearchgate.net
Investigation of Synergistic Effects in Multi-component Systems
The investigation of synergistic effects, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a promising area of research for this compound derivatives. This is particularly relevant in the context of combination therapies for complex diseases like cancer and infectious diseases. hilarispublisher.comhilarispublisher.com
Future studies will likely explore the synergistic potential of this compound analogs when used in conjunction with existing drugs. For example, research into this compound-tethered heterocycles as potential anti-mycobacterial agents has suggested that evaluating their synergistic effects with current anti-tuberculosis drugs could lead to more effective treatment regimens. This approach could potentially enhance therapeutic efficacy, reduce required dosages, and overcome drug resistance. hilarispublisher.comhilarispublisher.com
Translational Research from in silico to in vivo Studies
The ultimate goal of medicinal chemistry research is to translate promising laboratory findings into effective clinical applications. A crucial aspect of this process is the progression from computational (in silico) and in vitro studies to in vivo animal models and, eventually, human clinical trials.
For this compound derivatives, future research will focus on bridging this translational gap. A notable example is the development of a phenyl benzenesulfonylhydrazide derivative that, after initial in vitro identification and subsequent lead optimization, demonstrated significant oral bioavailability and antitumor efficacy in a murine cancer model. nih.gov This successful translation from in vitro potency to in vivo activity underscores the potential of this class of compounds and highlights the importance of comprehensive preclinical evaluation. nih.gov
Future efforts will involve detailed pharmacokinetic and pharmacodynamic studies of promising this compound candidates to assess their absorption, distribution, metabolism, excretion, and toxicity profiles, paving the way for their potential clinical development.
Q & A
Q. What are the standard synthetic protocols for benzenesulfonohydrazide derivatives?
this compound derivatives are typically synthesized via a two-step process:
- Step 1 : Sulfonyl chlorides are refluxed with hydrazine hydrate in methanol to form substituted this compound intermediates.
- Step 2 : These intermediates are further reacted with other precursors (e.g., 2-mercaptobenzimidazole derivatives) in methanol under acidic conditions to yield target compounds .
- Key reagents : Methanol as solvent, acetic acid as catalyst, and hydrazine hydrate as the nucleophile.
Q. What spectroscopic and crystallographic methods are used to characterize this compound derivatives?
- Spectroscopy : Proton nuclear magnetic resonance (¹H NMR), carbon-13 NMR (¹³C NMR), Fourier transform infrared (FT-IR), and ultraviolet-visible (UV-Vis) spectroscopy confirm functional groups and electronic properties .
- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves molecular geometry and hydrogen-bonding networks (e.g., dimeric structures via N–H···O interactions) .
Advanced Research Questions
Q. How do substituents influence the bioactivity of this compound derivatives?
Substituents on the benzene ring significantly modulate biological activity. For example:
- α-Amylase inhibition : Methoxy (-OCH₃) and nitro (-NO₂) groups enhance inhibitory potential (e.g., IC₅₀ values ranging from 12.4 ± 0.1 to 38.2 ± 0.2 µM) by improving binding affinity to enzyme active sites .
- Enoyl-ACP reductase inhibition : Derivatives with 4-nitrobenzylidene substituents exhibit potent activity (IC₅₀ = 1.8 µM) due to electron-withdrawing effects enhancing target interaction .
- Methodological insight : Structure-activity relationship (SAR) studies combine synthetic chemistry with molecular docking to rationalize substituent effects .
Q. What methodological strategies optimize this compound-based sensors for heavy metal detection?
- Electrode fabrication : this compound derivatives (e.g., NBBSH) are deposited on glassy carbon electrodes with a nafion binder to enhance Hg²⁺ sensitivity (LOD = 10.0 ± 1.0 pM) .
- Performance metrics : Calibration curves (100.0 pM–100.0 mM range) and selectivity tests against competing ions (e.g., Pb²⁺, Cd²⁺) validate sensor robustness .
Q. How are computational tools integrated into this compound research?
- Molecular docking : Software like AutoDock calculates docking scores to predict binding modes (e.g., -5.351 for 4-chloro-N'-(thiophene-2-carbonyl)this compound binding to carbonic anhydrase XII) .
- DFT studies : Density functional theory (DFT) models analyze nonlinear optical properties and charge transfer mechanisms in Schiff base derivatives .
Q. How do crystallographic refinements resolve structural ambiguities in this compound derivatives?
- Software : SHELXL refines X-ray data to model hydrogen bonding (e.g., N–H···O interactions in centrosymmetric dimers) and validate molecular packing .
- Case study : The triclinic crystal system (space group P1) of a dimethyl sulfoxide solvate derivative confirms solvent inclusion via SCXRD .
Q. What strategies address contradictions in structure-activity data for this compound derivatives?
- Multi-parametric analysis : Evaluate steric hindrance, electronic effects (e.g., Hammett constants), and pharmacokinetic properties (e.g., logP, toxicity) to resolve discrepancies .
- Experimental validation : Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized reagent purity) to minimize variability .
Methodological Best Practices
- Reproducibility : Document reaction conditions (e.g., reflux time, solvent ratios) and characterization data (e.g., NMR peaks, crystallographic parameters) to enable replication .
- Ethical reporting : Acknowledge software tools (e.g., SHELX) and cite original crystallography datasets to comply with academic standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
